molecular formula C23H27N3O4S2 B2573348 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-11-1

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2573348
CAS No.: 683264-11-1
M. Wt: 473.61
InChI Key: GUGCDAWCLJVGIW-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, linked to a 1,3-thiazol-2-yl scaffold. This compound belongs to a class of molecules designed for targeted interactions with enzymes or receptors, leveraging the sulfamoyl group’s hydrogen-bonding capacity and the thiazol ring’s aromatic heterocyclic properties . Its molecular formula is C₂₄H₂₈N₄O₃S₂, with a molecular weight of approximately 500.63 g/mol. The compound’s design aligns with trends in medicinal chemistry to optimize pharmacokinetics (e.g., solubility, metabolic stability) through strategic substitution patterns .

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-5-6-13-26(3)32(28,29)19-10-7-17(8-11-19)22(27)25-23-24-20(15-31-23)18-9-12-21(30-4)16(2)14-18/h7-12,14-15H,5-6,13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGCDAWCLJVGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a novel derivative of benzamide, notable for its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure incorporates a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of butyl(methyl)sulfamoyl derivatives with thiazole-containing benzamide precursors. The method includes:

  • Preparation of Thiazole Derivative : Synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine.
  • Formation of Sulfamoyl Group : Reaction with butyl(methyl)sulfamoyl chloride.
  • Coupling Reaction : Final coupling with the benzamide moiety under appropriate conditions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, similar to other thiazole derivatives that have shown efficacy against various cancer types, including breast and lung cancers .
  • Case Study : In vitro studies demonstrated that thiazole-benzamide derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Efficacy Against Bacteria : Similar benzamide derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Potential Applications : These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Pharmacological Profile

The pharmacological profile of the compound includes:

PropertyDescription
SolubilitySoluble in organic solvents; low water solubility
ToxicityPreliminary studies indicate low toxicity levels
BioavailabilityRequires further investigation for oral bioavailability

Future Directions

Further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the exact biochemical pathways affected by this compound.
  • Structural Modifications : To enhance efficacy and reduce side effects through structure-activity relationship (SAR) studies.

Scientific Research Applications

Research indicates that compounds containing thiazole and sulfamoyl groups exhibit a variety of biological activities:

  • Anticancer Activity : Thiazole derivatives have been extensively studied for their anticancer properties. The incorporation of a sulfamoyl group is believed to enhance the efficacy of these compounds against various cancer cell lines .
  • Antimicrobial Properties : The compound may also possess antimicrobial effects, which are common among thiazole-containing compounds. Studies have shown that similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development .

Anticancer Research

A study published in Medicinal Chemistry explored the synthesis and evaluation of thiazole derivatives for anticancer activity. The results demonstrated that certain modifications to the thiazole ring significantly increased cytotoxicity against breast cancer cells . The specific application of 4-[butyl(methyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide in this context could be further investigated to confirm its potential.

Antimicrobial Studies

In another study focusing on the antimicrobial properties of thiazole derivatives, researchers synthesized various compounds and tested their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain thiazole derivatives exhibited promising antimicrobial activity, suggesting that this compound could be a viable candidate for further testing in this area .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Substituents (Sulfamoyl/Thiazol) Key Biological Activity/Findings Synthesis Yield/Data Evidence Source
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl)sulfamoyl; 1,3,4-oxadiazol Antifungal activity against C. albicans; Trr1 inhibition Purchased (Life Chemicals)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl)sulfamoyl; 1,3-thiazol Not explicitly reported; structural analogue Molecular formula: C₂₃H₂₇N₃O₆S₂
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide (4-methylphenyl)sulfamoyl; tert-butyl-thiazol No activity data; structural focus CAS: 735299-22-6
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl; 1,3-thiazol Potential kinase/modulator activity (docking inferred) CAS: 313405-34-4
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl; 4-nitrophenyl-thiazol Nitro group may enhance electron-deficient binding CAS: 313660-14-9

Key Comparative Insights

Bis(2-methoxyethyl)sulfamoyl () introduces polar methoxy groups, which may increase solubility but reduce CNS penetration compared to the target’s alkyl chain .

Thiazol vs.

Biological Activity :

  • LMM5 and LMM11 () exhibit antifungal activity via thioredoxin reductase (Trr1) inhibition, suggesting the target compound’s thiazol-phenyl group may similarly target redox enzymes .
  • 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () contains a nitro group, which could enhance electrophilic interactions in enzyme active sites compared to the target’s methoxy group .

LMM5 and LMM11 were commercially sourced (Life Chemicals), indicating challenges in large-scale synthesis compared to simpler analogues .

Docking and Computational Predictions :

  • Triazole-based derivatives () with docking scores of -6.77 to -8.54 kcal/mol against HDAC8 suggest the target compound’s thiazol-sulfamoyl scaffold may similarly engage histone deacetylases or proteases .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, including:

  • Step 1: Coupling of the thiazol-2-amine intermediate with 4-(butyl(methyl)sulfamoyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 2: Sulfamoyl group introduction via EDCI-mediated coupling, requiring strict temperature control (20–25°C) and inert atmosphere to prevent side reactions .
    Key optimization strategies:
  • Use HPLC to monitor intermediate purity (>95%) before proceeding .
  • Adjust solvent polarity (e.g., THF vs. DCM) to improve solubility of hydrophobic intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the thiazole ring and sulfamoyl group orientation .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 517.18) and detects trace impurities .
  • HPLC-PDA: Quantifies purity (>98%) and identifies co-eluting isomers using gradient elution (C18 column, acetonitrile/water) .

Advanced: How does the sulfamoyl group influence bioactivity in antimicrobial or anticancer contexts?

The sulfamoyl moiety enhances target binding via hydrogen bonding with enzyme active sites (e.g., bacterial dihydropteroate synthase or human carbonic anhydrase IX). Key findings:

  • Antibacterial Activity: Substitution at the sulfamoyl nitrogen (butyl vs. methyl) modulates lipophilicity, affecting Gram-negative bacterial membrane penetration .
  • Anticancer Potential: The sulfamoyl group stabilizes interactions with tubulin, as shown in molecular docking studies against β-tubulin (binding energy: −9.2 kcal/mol) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Purity Thresholds: Impurities >2% can skew IC50 values; validate purity via LC-MS before testing .
    Resolution: Standardize assays using reference compounds (e.g., methotrexate for antifolate activity) and report purity metrics .

Advanced: What in silico methods predict target interactions for mechanistic studies?

  • Molecular Docking (AutoDock Vina): Simulates binding to enzymes (e.g., dihydrofolate reductase) with force-field scoring .
  • MD Simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories .
  • Pharmacophore Modeling (Pharmit): Identifies critical interactions (e.g., hydrogen bonds with Thr121 of CA IX) .

Advanced: How to design SAR studies given the compound’s complex substituents?

Focus on systematic variation:

Substituent Biological Impact Source
4-Methoxy-3-methylphenyl Enhances π-π stacking with aromatic enzyme pockets
Butyl(methyl)sulfamoyl Increases logP (2.1 → 3.4), improving CNS penetration
Thiazole ring Stabilizes planar conformation for intercalation

Methodology: Synthesize analogs with halogen (Cl, F) or nitro substitutions at the benzamide para-position and compare IC50 values .

Advanced: How to address conflicting solubility and stability data in preclinical studies?

  • Solubility: Use biorelevant media (FaSSIF/FeSSIF) instead of pure DMSO. Reported solubility ranges from 12 µM (PBS pH 7.4) to 45 µM (FaSSIF) .
  • Stability: Conduct forced degradation studies (40°C/75% RH for 14 days) with UPLC monitoring. Degradation products include sulfonic acid derivatives .

Advanced: How to resolve co-elution issues in HPLC analysis?

  • Gradient Optimization: Use 0.1% formic acid in water/acetonitrile (30:70 → 50:50 over 20 min) to separate regioisomers .
  • Column Switching: Employ a C18 + phenyl-hexyl column series for polar impurities .

Basic: What methods assess preliminary toxicity for this compound?

  • In Vitro Cytotoxicity: MTT assay in HEK293 cells (72-h exposure; IC50 > 50 µM suggests low toxicity) .
  • hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC50 threshold: >10 µM) .

Advanced: How to navigate regulatory guidelines for novel derivatives?

  • ICH Stability Testing: Conduct photostability (ICH Q1B) and hydrolysis studies (pH 1–9) .
  • ADME Profiling: Use Caco-2 permeability assays and microsomal stability (human liver microsomes, t1/2 > 30 min) .

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